molecular formula C18H24ClN3O4S B2485732 N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898406-50-3

N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2485732
CAS No.: 898406-50-3
M. Wt: 413.92
InChI Key: DGMXOMXQXDAZEV-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C18H24ClN3O4S and a molecular weight of 413.92 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, adhering to green chemistry principles. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical tool.

    Medicine: Explored for its therapeutic potential in cancer treatment due to its inhibitory effects on specific molecular targets.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, leading to the inhibition of certain enzymes or signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation. The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular functions and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide: Another oxalamide derivative with similar structural features.

    N1-allyl-N2-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)oxalamide: A compound with a furan ring instead of the piperidine ring.

Uniqueness

N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide stands out due to its specific inhibitory activity and potential therapeutic applications in cancer treatment. Its unique structure allows for selective binding to molecular targets, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h2,6-9,15H,1,3-5,10-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMXOMXQXDAZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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